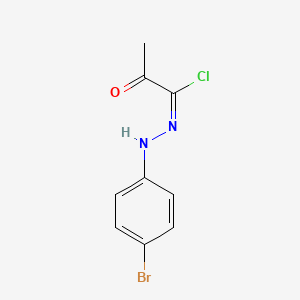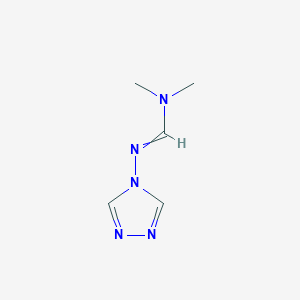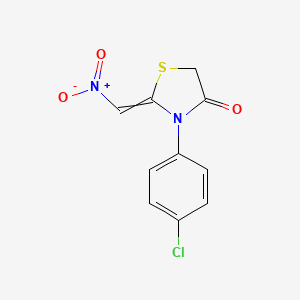
2-Ethylhexanoic acid niobium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexanoic acid niobium is a niobium-based compound where niobium is coordinated with 2-ethylhexanoic acid. This compound is known for its solubility in organic solvents and is widely used in various industrial and chemical applications. The coordination of niobium with 2-ethylhexanoic acid enhances its utility in catalysis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexanoic acid niobium typically involves the reaction of niobium pentachloride with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The general reaction can be represented as:
NbCl5+5C8H16O2→Nb(C8H15O2)5+5HCl
where ( NbCl_5 ) is niobium pentachloride and ( C_8H_{16}O_2 ) is 2-ethylhexanoic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylhexanoic acid niobium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides.
Reduction: It can be reduced to lower oxidation states of niobium.
Substitution: The 2-ethylhexanoic acid ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air in the presence of a catalyst.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Other carboxylic acids or ligands in the presence of a base.
Major Products:
Oxidation: Niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: Niobium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexanoic acid niobium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential use in biological systems due to its coordination properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in various chemical processes
Wirkmechanismus
The mechanism by which 2-ethylhexanoic acid niobium exerts its effects is primarily through its ability to coordinate with other molecules. The niobium center can interact with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by stabilizing transition states and lowering activation energies in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Tin (II) ethylhexanoate: Used as a catalyst in polymerization reactions.
Cobalt (II) ethylhexanoate: Employed as a drier in alkyd resins.
Nickel (II) ethylhexanoate: Utilized in various industrial applications.
Uniqueness: 2-Ethylhexanoic acid niobium is unique due to its specific coordination chemistry with niobium, which imparts distinct catalytic properties and solubility characteristics. Unlike other metal ethylhexanoates, niobium complexes are particularly effective in oxidation and polymerization reactions, making them valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H16NbO2 |
|---|---|
Molekulargewicht |
237.12 g/mol |
IUPAC-Name |
2-ethylhexanoic acid;niobium |
InChI |
InChI=1S/C8H16O2.Nb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
JGUAIAMPONKRLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


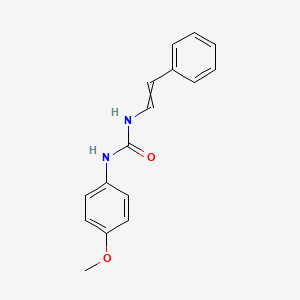
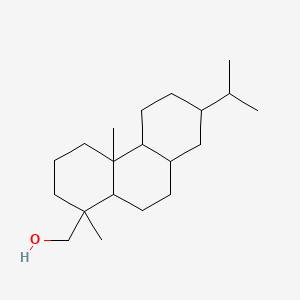
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)

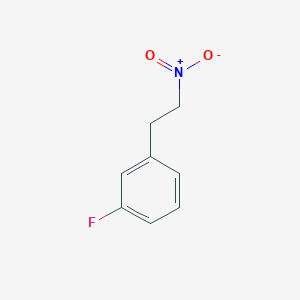
![N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726041.png)
![2-cyano-N'-{[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11726048.png)
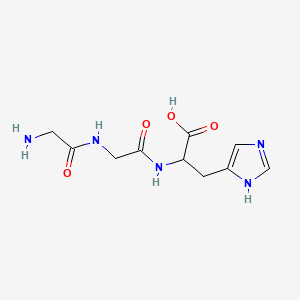
![2-cyano-N'-[(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11726052.png)
![3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid](/img/structure/B11726054.png)
![3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726072.png)
